Hal-HS

Description

Structure

2D Structure

3D Structure

Properties

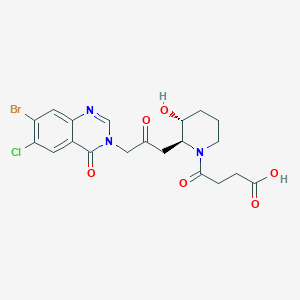

Molecular Formula |

C20H21BrClN3O6 |

|---|---|

Molecular Weight |

514.8 g/mol |

IUPAC Name |

4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H21BrClN3O6/c21-13-8-15-12(7-14(13)22)20(31)24(10-23-15)9-11(26)6-16-17(27)2-1-5-25(16)18(28)3-4-19(29)30/h7-8,10,16-17,27H,1-6,9H2,(H,29,30)/t16-,17+/m0/s1 |

InChI Key |

ZINPRJUDHNTVPP-DLBZAZTESA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Canonical SMILES |

C1CC(C(N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

The HaloTag Protein Fusion System: An In-depth Technical Guide

The HaloTag protein fusion system represents a versatile and powerful platform for the comprehensive analysis of protein function in a wide range of biological contexts. This technology enables a single genetic construct to be utilized for a multitude of applications, including cellular imaging, protein purification, and the characterization of protein interactions. This guide provides a detailed technical overview of the HaloTag system, including its core principles, quantitative performance data, and detailed experimental protocols for key applications.

Core Technology: Covalent and Specific Labeling

The HaloTag system is composed of two key components: the HaloTag protein, a 33 kDa monomeric protein tag derived from a modified bacterial haloalkane dehalogenase from Rhodococcus rhodochrous, and a series of synthetic ligands that can be covalently attached to it.[1][2] The HaloTag protein has been engineered to enhance the expression and solubility of recombinant proteins.[3]

The core of the technology lies in the formation of a highly specific and irreversible covalent bond between the HaloTag protein and its ligands.[2] This reaction is rapid and occurs under physiological conditions.[4]

Chemistry of Ligand Binding

The binding mechanism is based on the nucleophilic displacement of a terminal chloride on the chloroalkane linker of the synthetic ligand by an aspartate residue (Asp106) in the active site of the HaloTag protein. In the wild-type dehalogenase, a histidine residue (His272) would then catalyze the hydrolysis of this intermediate, releasing the product and regenerating the enzyme. However, in the HaloTag protein, this catalytic histidine has been replaced with a phenylalanine (Phe272), which is incapable of catalyzing hydrolysis. This modification results in a stable, covalent adduct between the HaloTag protein and its ligand.

HaloTag Ligands: A Versatile Toolkit

A key advantage of the HaloTag system is the interchangeability of its ligands, which allows for a wide array of applications using a single HaloTag fusion construct. These ligands consist of the constant chloroalkane reactive group attached to a variable functional group.

| Ligand Type | Functional Group | Key Applications | Cell Permeability |

| Fluorescent Ligands | |||

| HaloTag® TMR Ligand | Tetramethylrhodamine | Live and fixed cell imaging, protein localization | Permeable |

| HaloTag® Alexa Fluor® 488 Ligand | Alexa Fluor® 488 | Cell-surface labeling, fixed cell imaging | Impermeable |

| HaloTag® Janelia Fluor® Dyes | Photoactivatable Dyes | Super-resolution microscopy (STORM, PALM), single-molecule tracking | Permeable |

| Affinity Ligands | |||

| HaloTag® Biotin Ligand | Biotin | Protein pull-downs, affinity purification, surface immobilization | Permeable |

| Immobilization Ligands | |||

| HaloLink™ Resin | Chloroalkane on agarose beads | Protein purification, protein interaction pull-downs | N/A |

Quantitative Data and Performance

The HaloTag system offers robust performance across its various applications, often outperforming traditional affinity tags.

Comparison with Other Tagging Systems

| Feature | HaloTag | His-tag | GST-tag | SNAP-tag |

| Binding Principle | Covalent | Non-covalent (chelation) | Non-covalent (affinity) | Covalent |

| Binding Capacity (HaloLink™ Resin) | >7 mg/ml | Variable | Variable | N/A |

| Purity & Yield (from mammalian cells) | Significantly higher yield and purity compared to FLAG, 3xFLAG, and His6Tag | Lower purity due to non-specific binding of metal-binding proteins | Can have issues with elution and dimerization | Comparable covalent binding |

| Fluorescence Brightness (SiR dyes) | Up to 9-fold higher than SNAP-tag | N/A | N/A | Lower |

| Photostability | More photostable than SNAP-tag conjugates | N/A | N/A | Less photostable |

Experimental Protocols

Detailed methodologies for key HaloTag applications are provided below.

Live-Cell Imaging

This protocol outlines the general steps for labeling a HaloTag fusion protein in living mammalian cells for fluorescence microscopy.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein

-

Complete cell culture medium

-

HaloTag® fluorescent ligand (e.g., TMR Ligand)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells expressing the HaloTag fusion protein to the desired confluency on a suitable imaging dish or slide.

-

Prepare a working solution of the HaloTag® fluorescent ligand in pre-warmed complete culture medium. The final concentration will depend on the specific ligand and cell type, but a typical starting concentration for TMR is 0.1-0.5 µM.

-

Remove the existing culture medium from the cells and replace it with the ligand-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for labeling.

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS or complete culture medium to remove unbound ligand.

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Fixed-Cell Imaging

This protocol describes the labeling of HaloTag fusion proteins in chemically fixed cells.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein

-

PBS

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

HaloTag® fluorescent ligand

-

Mounting medium with DAPI

Procedure:

-

Culture and fix the cells expressing the HaloTag fusion protein.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.

-

Prepare a working solution of the HaloTag® fluorescent ligand in PBS. A typical concentration is 0.5 µM.

-

Incubate the cells with the ligand solution for 50-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium containing a nuclear counterstain like DAPI.

-

Image the cells using a fluorescence microscope.

Protein Purification from E. coli

This protocol provides a general workflow for the purification of a HaloTag fusion protein from E. coli using HaloLink™ Resin.

Materials:

-

E. coli cell pellet expressing the HaloTag fusion protein

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)

-

HaloLink™ Resin

-

Wash buffer (lysis buffer with potentially higher salt concentration)

-

TEV Protease

-

Elution buffer (lysis buffer)

Procedure:

-

Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation.

-

Equilibrate the HaloLink™ Resin with lysis buffer.

-

Add the clarified lysate to the equilibrated resin and incubate with gentle mixing to allow for covalent capture of the HaloTag fusion protein.

-

Wash the resin extensively with wash buffer to remove unbound proteins.

-

To elute the protein of interest, add TEV Protease to the resin and incubate to cleave the target protein from the HaloTag.

-

Collect the eluate containing the purified protein of interest.

Protein Pull-Down Assay from Mammalian Cells

This protocol details the use of the HaloTag system to isolate protein interaction complexes from mammalian cells.

Materials:

-

Mammalian cells expressing the HaloTag fusion "bait" protein

-

Lysis buffer (non-denaturing, e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors)

-

HaloLink™ Resin

-

Wash buffer (lysis buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer or TEV protease)

Procedure:

-

Lyse the mammalian cells expressing the HaloTag fusion protein in a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the clarified lysate with equilibrated HaloLink™ Resin to capture the HaloTag fusion protein and its interacting partners.

-

Gently wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the resin. For analysis by mass spectrometry or Western blotting, elution with SDS-PAGE sample buffer is common. Alternatively, TEV protease can be used if a TEV cleavage site is present.

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify interacting partners.

Application Example: Visualizing NF-κB Signaling

The HaloTag system has been effectively used to study the dynamics of the NF-κB signaling pathway. For instance, the p65 subunit of NF-κB can be fused to HaloTag to visualize its translocation from the cytoplasm to the nucleus upon stimulation with TNF-α.

Conclusion

The HaloTag protein fusion system offers a robust and adaptable platform for a wide range of protein analysis applications. Its core strength lies in the specific and irreversible covalent labeling, which provides significant advantages in terms of signal stability, purity, and experimental flexibility. By choosing the appropriate ligand, researchers can seamlessly transition between cellular imaging, protein purification, and interaction studies, all with a single genetic construct, making it an invaluable tool for modern cell biology and drug discovery.

References

The Advent of HaloPROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a paradigm shift with the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. Among the various PROTAC technologies, HaloPROTACs have garnered significant attention as a versatile tool for inducing the degradation of virtually any protein that can be fused to a HaloTag. This technical guide provides an in-depth exploration of the discovery, development, and application of HaloPROTACs, offering detailed experimental protocols and a comprehensive overview of the underlying biological mechanisms.

The HaloPROTAC Concept: A Modular Approach to Protein Degradation

HaloPROTACs are designed to degrade proteins that have been endogenously tagged with HaloTag, a modified bacterial dehalogenase, using technologies like CRISPR/Cas9.[1][2][3] The HaloPROTAC molecule itself is a chimeric compound composed of three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a ligand that recruits a specific E3 ubiquitin ligase.[4][5]

The mechanism of action hinges on the formation of a ternary complex between the HaloTag-fused protein of interest (POI), the HaloPROTAC, and an E3 ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase. This induced proximity triggers the ubiquitination of the HaloTag fusion protein, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single HaloPROTAC molecule to induce the degradation of multiple target protein molecules.

Core HaloPROTAC Molecules and their Efficacy

Several HaloPROTAC molecules have been developed and characterized. The most prominent among these are HaloPROTAC3 and the more recent, optimized HaloPROTAC-E.

Quantitative Data on HaloPROTAC Efficacy

The efficacy of HaloPROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achieved.

| HaloPROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 nM | 90% | |

| HiBiT-HaloTag-Nuclear Protein | HEK293 | 8.1 nM | ~80% | ||

| HiBiT-HaloTag-Mitochondrial Membrane Protein | HEK293 | 8.1 nM | ~80% | ||

| HiBiT-HaloTag-Cytoplasmic Protein | HEK293 | 18.6 nM | ~80% | ||

| Halo-VPS34 | HEK293 | ~2-fold higher than HaloPROTAC-E | ~50% (at 1-4h) | ||

| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 nM | 95% | |

| Halo-VPS34 | HEK293 | 3-10 nM | 95% |

Signaling Pathways and Experimental Workflows

HaloPROTAC-VHL-Mediated Degradation Pathway

The canonical signaling pathway for VHL-recruiting HaloPROTACs involves the formation of the ternary complex, leading to ubiquitination and proteasomal degradation.

Caption: HaloPROTAC-VHL signaling pathway.

HaloPROTAC-CRBN-Mediated Degradation Pathway

While VHL is the most commonly recruited E3 ligase for HaloPROTACs, Cereblon (CRBN) has also been explored as an alternative.

Caption: HaloPROTAC-CRBN signaling pathway.

General Experimental Workflow for HaloPROTAC Studies

A typical workflow for investigating the effects of a HaloPROTAC involves several key stages, from endogenous tagging of the target protein to the final analysis of protein degradation.

Caption: General experimental workflow.

Detailed Experimental Protocols

Synthesis of HaloPROTACs

While detailed, step-by-step synthesis protocols for specific HaloPROTACs are often proprietary, a general strategy for their synthesis can be outlined. The synthesis typically involves the coupling of three key building blocks: a VHL or CRBN ligand, a linker with a reactive handle, and a chloroalkane moiety.

General Synthesis Scheme:

-

Synthesis of the E3 Ligase Ligand: Synthesize the VHL or CRBN ligand with a functional group (e.g., an amine or carboxylic acid) at a solvent-exposed position suitable for linker attachment.

-

Synthesis of the Chloroalkane Linker: Synthesize a linker of desired length and composition, incorporating a chloroalkane at one end and a complementary reactive group at the other.

-

Coupling Reaction: Couple the E3 ligase ligand to the chloroalkane linker via a stable covalent bond, such as an amide or ether linkage.

-

Purification and Characterization: Purify the final HaloPROTAC compound using techniques like high-performance liquid chromatography (HPLC) and characterize its structure and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

CRISPR/Cas9-Mediated Endogenous HaloTagging

This protocol describes the genomic insertion of a HaloTag at the N- or C-terminus of a protein of interest.

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the desired insertion site

-

Donor plasmid containing the HaloTag sequence flanked by homology arms (500-800 bp) corresponding to the genomic sequences upstream and downstream of the insertion site.

-

Cell line of interest

-

Electroporation or transfection reagent

-

Fluorescence-activated cell sorter (FACS)

-

HaloTag fluorescent ligand (e.g., Janelia Fluor dyes)

Procedure:

-

Design and Synthesize sgRNA and Donor Plasmid: Design an sgRNA to create a double-strand break at the desired insertion site. Clone the HaloTag sequence into a donor plasmid with flanking homology arms.

-

Cell Transfection/Electroporation: Co-transfect or electroporate the cells with the Cas9 nuclease, sgRNA, and donor plasmid.

-

Enrichment of HaloTag-Positive Cells: After 48-72 hours, label the cells with a fluorescent HaloTag ligand and enrich the population of successfully tagged cells using FACS.

-

Single-Cell Cloning and Validation: Isolate single cells to establish clonal cell lines. Validate the correct insertion of the HaloTag by PCR, sequencing, and Western blotting.

Cell-Based HaloPROTAC Degradation Assay

This protocol outlines the treatment of HaloTagged cells with a HaloPROTAC and subsequent analysis of protein degradation.

Materials:

-

HaloTagged cell line

-

HaloPROTAC of interest (e.g., HaloPROTAC3 or HaloPROTAC-E)

-

Negative control (e.g., ent-HaloPROTAC3, the inactive enantiomer)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed the HaloTagged cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

HaloPROTAC Treatment: Prepare serial dilutions of the HaloPROTAC and the negative control in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., for a time-course experiment) or for a fixed duration (e.g., 24 hours for a dose-response experiment).

-

Cell Lysis and Analysis: After incubation, lyse the cells and analyze the protein levels using one of the methods described below.

Analysis of Protein Degradation

1. Western Blotting

-

Principle: This method uses antibodies to detect the levels of the HaloTagged protein.

-

Procedure:

-

Separate cell lysates by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the HaloTag or the protein of interest.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

2. Luminescence-Based Assays (e.g., HiBiT)

-

Principle: This highly sensitive method utilizes a small peptide tag (HiBiT) fused to the HaloTag. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of the fusion protein.

-

Procedure:

-

Lyse the cells in a buffer containing the LgBiT protein and a luciferase substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of degradation based on the reduction in luminescence compared to the control.

-

3. Quantitative Mass Spectrometry-Based Proteomics

-

Principle: This unbiased approach allows for the global analysis of protein abundance changes upon HaloPROTAC treatment, enabling the assessment of selectivity. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are common techniques.

-

General Workflow:

-

SILAC: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. Treat one population with the HaloPROTAC and the other with the vehicle.

-

TMT: Lyse cells from different treatment conditions and digest the proteins into peptides. Label the peptides from each condition with a different TMT reagent.

-

Combine the samples.

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of thousands of proteins to determine the extent and selectivity of degradation.

-

Conclusion

HaloPROTACs represent a powerful and versatile technology for inducing the targeted degradation of proteins. Their modular design, coupled with the precision of CRISPR/Cas9-mediated gene editing, allows for the rapid and efficient knockdown of a wide range of endogenous proteins. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively design, execute, and interpret experiments using HaloPROTACs, thereby accelerating the exploration of protein function and the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling Cellular Circuits: A Technical Guide to the Principles of Chemical Genetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical genetics is a powerful discipline that utilizes small, drug-like molecules to modulate the function of proteins, thereby allowing for the conditional and often reversible perturbation of biological processes.[1][2] This approach serves as a potent complement to classical genetics, which relies on altering the genetic code itself.[3][4] Instead of manipulating genes, chemical genetics directly targets the protein products, offering a unique set of advantages, including temporal control and dose-dependent effects.[5] This guide provides an in-depth exploration of the core principles of chemical genetics, detailing experimental methodologies, quantitative considerations, and the visualization of key workflows and biological pathways.

Core Principles: Forward and Reverse Approaches

Chemical genetics is broadly divided into two strategic approaches: forward and reverse chemical genetics. The choice between these strategies depends on the primary research question—whether the goal is to uncover the molecular basis of a phenotype or to determine the physiological role of a specific protein.

Forward Chemical Genetics: This phenotype-first approach begins with a biological process or phenotype of interest. A library of diverse small molecules is screened to identify "hit" compounds that perturb this phenotype. The subsequent and often challenging step is to identify the specific protein target(s) of the active compound, a process known as target deconvolution. This strategy is particularly powerful for discovering novel proteins and pathways involved in a specific biological function.

Reverse Chemical Genetics: In contrast, the reverse approach starts with a known protein of interest. A small molecule library is screened to find a ligand that binds to and modulates the activity of this specific protein. The identified molecule is then used as a probe to explore the biological consequences of altering the protein's function in cells or whole organisms. This method is invaluable for validating drug targets and elucidating the cellular roles of specific proteins.

Quantitative Data in Chemical Genetics

The successful implementation of chemical genetics relies on a quantitative understanding of the screening process. Key parameters include the size and diversity of small molecule libraries, the concentrations at which they are screened, and the expected hit rates.

| Parameter | Typical Range/Value | Key Considerations |

| Small Molecule Library Size | 1,000s to >1,000,000 compounds | Diversity-oriented synthesis (DOS) and fragment-based libraries offer distinct advantages. Known drug and pharmacologically active collections are valuable for repurposing and target validation. |

| Screening Concentration | 1 µM - 20 µM (for standard libraries) | Higher concentrations (e.g., 100 µM) may be used for fragment libraries due to their lower binding affinities. The final DMSO concentration in assays is typically kept below 1% to avoid off-target effects. |

| Hit Rate | 0.1% - 1% | Hit rates can vary significantly depending on the assay, library quality, and screening stringency. Rigorous follow-up is necessary to eliminate false positives. |

| Z'-factor | > 0.5 for robust assays | This statistical parameter is a measure of the quality of a high-throughput screen, indicating the separation between positive and negative controls. |

Key Experimental Protocols

Forward Chemical Genetics Screen

This protocol outlines a typical workflow for a forward chemical genetics screen to identify small molecules that induce a specific phenotype.

1. Assay Development and Miniaturization:

-

Develop a robust and reproducible assay that quantifies the phenotype of interest (e.g., cell viability, reporter gene expression, morphological change).

-

Optimize and miniaturize the assay for a high-throughput format (typically 384- or 1536-well plates).

2. Pilot Screen:

-

Screen a small, representative subset of the compound library (a "pilot library") to assess assay performance.

-

Determine the Z'-factor to ensure the assay is suitable for high-throughput screening. A Z'-factor greater than 0.5 is generally considered excellent.

3. High-Throughput Screen (HTS):

-

Screen the entire small molecule library at a predetermined concentration (e.g., 10 µM).

-

Include appropriate controls on each plate (e.g., positive and negative controls, vehicle-only wells).

4. Hit Confirmation and Dose-Response Analysis:

-

Re-test the primary "hits" from the HTS to confirm their activity and eliminate false positives.

-

Perform dose-response experiments for the confirmed hits to determine their potency (e.g., EC50 or IC50 values).

5. Target Identification:

-

The most challenging step of forward chemical genetics. Several methods can be employed, including:

-

Affinity Purification: The hit compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.

-

Photoaffinity Labeling: The hit compound is modified with a photoreactive group and a reporter tag. Upon UV irradiation, the compound covalently crosslinks to its target protein, which can then be identified via the reporter tag.

-

Reverse Chemical Genetics Screen

This protocol describes a typical workflow for a reverse chemical genetics screen to identify small molecules that modulate a specific protein target.

1. Target Expression and Purification:

-

Express and purify the protein of interest. Ensure the protein is correctly folded and active.

2. Assay Development:

-

Develop a biochemical or biophysical assay that measures the activity or binding properties of the purified protein (e.g., enzyme activity assay, fluorescence polarization, surface plasmon resonance).

3. High-Throughput Screen (HTS):

-

Screen a small molecule library for compounds that modulate the protein's activity or binding in the established assay.

4. Hit Validation and Characterization:

-

Confirm the activity of primary hits in secondary assays.

-

Characterize the mechanism of action of the validated hits (e.g., competitive, non-competitive, or allosteric inhibition).

5. Cellular and In Vivo Studies:

-

Test the activity of the validated hits in a cellular context to confirm their ability to engage the target and elicit a biological response.

-

Further studies in model organisms can be used to investigate the physiological effects of modulating the protein target.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the complex interactions within biological pathways.

Elucidating Signaling Pathways: The MAPK Cascade

Chemical genetics has been instrumental in dissecting complex signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Small molecule inhibitors targeting specific kinases within this cascade have allowed researchers to probe the dynamic regulation of cell proliferation, differentiation, and stress responses.

Probing Metabolic Networks: The mTOR Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, metabolism, and aging. Chemical genetics, notably through the use of rapamycin and its analogs, has been pivotal in dissecting the upstream regulation and downstream outputs of the mTORC1 and mTORC2 complexes.

Conclusion

Chemical genetics provides a dynamic and powerful framework for dissecting complex biological systems. By leveraging the specificity and conditional nature of small molecule probes, researchers can gain unprecedented insights into protein function and cellular pathways. The integration of high-throughput screening, sophisticated target identification techniques, and robust data analysis has solidified chemical genetics as an indispensable tool in both fundamental biological research and modern drug discovery. As chemical libraries become more diverse and screening technologies continue to advance, the potential of chemical genetics to unravel the intricate circuitry of life and to identify novel therapeutic strategies will undoubtedly continue to expand.

References

An In-depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic modality that is fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD utilizes the cell's own machinery to selectively eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.[1] This guide provides a comprehensive technical overview of the core principles of TPD, focusing on the mechanisms of action of key degrader molecules, detailed experimental protocols for their characterization, and quantitative data to illustrate their efficacy.

The primary mechanism of TPD involves hijacking the ubiquitin-proteasome system (UPS), the cell's natural protein disposal pathway.[1][2] Small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, act as intermediaries, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Core Mechanisms of Targeted Protein Degradation

The foundation of TPD lies in the orchestrated action of two main classes of small molecules: PROTACs and molecular glues. While both leverage the UPS, their modes of action differ in how they engage the target protein and the E3 ligase.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The mechanism of action of a PROTAC is a cyclical, catalytic process:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.

-

Recycling: The PROTAC is released from the complex and can then engage another POI and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Molecular Glues

Molecular glues are smaller, monovalent compounds that induce a conformational change in an E3 ligase, creating a new surface that can bind to a "neosubstrate" – a protein that the E3 ligase would not normally recognize. The most well-known examples are the thalidomide analogs (immunomodulatory drugs or IMiDs), which bind to the Cereblon (CRBN) E3 ligase. The mechanism involves:

-

E3 Ligase Binding and Conformational Change: The molecular glue binds to the E3 ligase, altering its substrate-binding surface.

-

Neosubstrate Recruitment: The modified E3 ligase surface now has an affinity for a new set of proteins (neosubstrates).

-

Ubiquitination and Degradation: The recruited neosubstrate is then ubiquitinated and subsequently degraded by the proteasome, following the same downstream steps as with PROTACs.

Quantitative Analysis of Degrader Efficacy

The efficacy of protein degraders is typically quantified by two key parameters: DC50 and Dmax.

-

DC50: The concentration of the degrader that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation that can be achieved with a given degrader.

These parameters are crucial for comparing the potency and efficacy of different degrader molecules.

Quantitative Data for PROTACs: ARV-471 (Vepdegestrant)

ARV-471 is an orally bioavailable PROTAC that targets the estrogen receptor (ER) for degradation and is being developed for the treatment of ER+/HER2- breast cancer.

| Parameter | Value | Cell Line/Study Population | Reference |

| Dmax (ER Degradation) | Up to 89% | Patients in Phase 1 study | |

| Mean ER Degradation | 64% | Patients across all dose levels | |

| Clinical Benefit Rate (CBR) | 40% | 47 evaluable patients in Phase 1 | |

| CBR (200 mg QD) | 37.1% | 35 evaluable patients in VERITAC Phase 2 | |

| CBR (500 mg QD) | 38.9% | 36 evaluable patients in VERITAC Phase 2 |

Quantitative Data for Molecular Glues: Thalidomide Derivatives

Thalidomide and its analogs are molecular glues that induce the degradation of the transcription factors IKZF1 and GSPT1 by recruiting them to the CRBN E3 ligase.

| Compound | Target | DC50 | Dmax | Cell Line | Reference |

| EM12 (Thalidomide analog) | IKZF1 | 1.7 µM | 69 ± 6% | Not Specified | |

| 4-OH-EM12 | IKZF1 | 28 nM | 82 ± 1% | Not Specified |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a thorough understanding of targeted protein degradation.

References

Introduction to Targeted Protein Degradation and the HaloPROTAC System

An In-depth Technical Guide to HaloPROTACs for Studying Protein Function

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary pharmacological strategy, offering the ability to eliminate specific proteins from cells rather than merely inhibiting their function.[1][2] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1][3][4] A standard PROTAC consists of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

While incredibly powerful, the development of traditional PROTACs is often constrained by the need for a high-affinity ligand for each specific POI. The HaloPROTAC system elegantly circumvents this limitation. This chemical genetic tool enables the degradation of virtually any protein by fusing it to a HaloTag, a modified bacterial dehalogenase. The HaloPROTAC molecule then targets the HaloTag itself, covalently binding to it via a chloroalkane moiety and recruiting an E3 ligase to degrade the entire fusion protein. This approach uncouples the degradation machinery from the need for a specific POI binder, making it a versatile and broadly applicable tool for studying protein function, validating drug targets, and exploring previously "undruggable" proteins.

Mechanism of Action

The HaloPROTAC system operates through a precise, induced proximity mechanism that leads to the selective destruction of a HaloTag-fused protein. The process can be broken down into three key steps:

-

Ternary Complex Formation: The HaloPROTAC molecule acts as a molecular bridge. One end, containing a chloroalkane linker, forms an irreversible, covalent bond with the HaloTag protein that is fused to the POI. The other end of the HaloPROTAC possesses a ligand that binds to a specific E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This brings the POI-HaloTag fusion and the E3 ligase into close proximity, forming a stable ternary complex.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the HaloTag fusion protein. This process results in the formation of a polyubiquitin chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated POI-HaloTag is recognized and targeted by the 26S proteasome. The proteasome unfolds and degrades the entire fusion protein into small peptides, while the HaloPROTAC molecule can be released to engage another target, acting in a catalytic manner.

General Experimental Workflow

The successful application of the HaloPROTAC system involves a multi-step workflow, beginning with the generation of a cell line expressing the HaloTag fusion protein, followed by treatment with the degrader molecule and subsequent analysis of protein knockdown.

Quantitative Data and Performance Metrics

The efficacy of a HaloPROTAC is typically characterized by two key parameters: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

-

DC₅₀: The concentration of the HaloPROTAC required to degrade 50% of the target protein after a specific time. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC. A higher Dₘₐₓ indicates greater efficacy.

Below is a summary of performance data for well-characterized HaloPROTACs from published studies.

| HaloPROTAC | Target Protein Fusion | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 | ~90 | 24 | |

| HaloPROTAC3 | HaloTag7-ERK1 | HEK293T | Not Reported | Nearly Complete | 24 | |

| HaloPROTAC3 | HaloTag7-MEK1 | HEK293T | Not Reported | Nearly Complete | 24 | |

| HaloPROTAC-E | SGK3-HaloTag7 (Endogenous) | HEK293 | 3 - 10 | ~95 | 48 | |

| HaloPROTAC-E | HaloTag7-VPS34 (Endogenous) | HEK293 | 3 - 10 | ~95 | 48 |

Detailed Experimental Protocols

Protocol 5.1: Generation of Endogenously Tagged Cell Lines via CRISPR/Cas9

This protocol provides a general framework for inserting the HaloTag sequence at an endogenous gene locus.

-

Design:

-

Identify optimal sgRNAs close to the desired insertion site (N- or C-terminus of the POI) using a design tool (e.g., Sanger Institute CRISPR web tool).

-

Design a donor plasmid containing the HaloTag7 sequence flanked by 500-1000 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

-

Optionally, include a HiBiT tag sequence for luminescence-based detection.

-

-

Ribonucleoprotein (RNP) Complex Assembly:

-

Reconstitute tracrRNA and target-specific crRNA to 100 µM in nuclease-free duplex buffer.

-

Mix equal volumes of tracrRNA and crRNA, heat at 95°C for 5 minutes, and cool to room temperature.

-

Slowly add Cas9 nuclease to the gRNA duplex and incubate at room temperature for 10-20 minutes to form the RNP complex.

-

-

Transfection/Electroporation:

-

Prepare cells (e.g., HEK293) for transfection or electroporation according to standard protocols.

-

Introduce the RNP complex and the donor plasmid into the cells.

-

-

Enrichment and Clonal Selection:

-

After 48-72 hours, enrich the population of edited cells. This can be done by labeling with a fluorescent HaloTag ligand (e.g., Janelia Fluor® dyes) and using Fluorescence-Activated Cell Sorting (FACS).

-

Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

-

-

Validation:

-

Screen clonal populations for correct integration and expression of the HaloTag-POI fusion via Western blot using an anti-HaloTag antibody or an antibody against the POI.

-

Confirm homozygous/heterozygous tagging via genomic PCR and sequencing.

-

Protocol 5.2: Western Blot Analysis of Protein Degradation

This protocol details the most common method for visualizing and quantifying protein degradation.

-

Cell Seeding and Treatment:

-

Seed cells expressing the HaloTag-POI fusion into multi-well plates (e.g., 6-well plates) and allow them to adhere overnight.

-

Prepare serial dilutions of the HaloPROTAC (e.g., 1 nM to 10 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a negative control (e.g., ent-HaloPROTAC3).

-

Treat cells for the desired time period (e.g., 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-40 µg per lane) and add 4x Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against the HaloTag (e.g., anti-HaloTag mAb at 1:1,000) or the POI overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10-15 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the blot using a digital imager or X-ray film.

-

Quantify band intensities using software like ImageJ. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to the vehicle control.

-

Application Case Study: Probing Kinase Signaling

The HaloPROTAC system is a powerful tool for dissecting signaling pathways by enabling the acute depletion of key protein components. For example, HaloPROTACs have been used to degrade HaloTag7 fusions of MEK1 and ERK1, two critical kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway. Depleting these kinases allows researchers to precisely study the downstream consequences of their removal with high temporal resolution, an advantage over slower genetic methods like siRNA or CRISPR knockout.

Advanced Analysis: Quantitative Proteomics

While Western blotting is excellent for validating the degradation of a specific target, mass spectrometry (MS)-based proteomics provides a global, unbiased view of a HaloPROTAC's effects. This powerful technique allows researchers to:

-

Confirm On-Target Specificity: By quantifying thousands of proteins simultaneously, proteomics can confirm that only the HaloTag-fused protein is degraded, ensuring high specificity.

-

Identify Off-Target Effects: Detect unintended degradation of other proteins, which is crucial for validating the tool compound and for therapeutic development.

-

Analyze Complex Stoichiometry: Observe the degradation of not just the target protein but also its binding partners, providing insights into protein complex stability and function.

-

Elucidate Cellular Responses: Uncover downstream changes in protein expression that result from the primary degradation event, revealing new biological insights.

Conclusion

The HaloPROTAC system represents a significant advancement in the field of chemical biology, providing a robust and versatile platform for inducing the degradation of nearly any protein of interest. By combining the specificity of the HaloTag with the power of PROTAC-mediated degradation, this technology offers researchers unprecedented temporal control over protein levels, enabling the precise dissection of protein function, signaling pathways, and the validation of novel drug targets. Coupled with modern gene-editing techniques like CRISPR/Cas9, the HaloPROTAC system is poised to accelerate discovery in both basic research and therapeutic development.

References

- 1. Item - HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - American Chemical Society - Figshare [acs.figshare.com]

- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Protein Degradation Pathways with HaloPROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to eliminate disease-causing proteins entirely.[1] This is primarily achieved through two major cellular protein recycling systems: the ubiquitin-proteasome system (UPS) and the lysosomal system.[1] The UPS is responsible for the degradation of most intracellular proteins, playing a critical role in regulating protein levels, cell cycle progression, and stress responses.[2][3]

Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD agents. These heterobifunctional molecules are designed to simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity-induced event leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The HaloPROTAC System: A Versatile Tool for Protein Degradation Studies

The HaloPROTAC system is a powerful chemical genetic tool that allows for the specific and controlled degradation of proteins of interest. This technology utilizes the HaloTag, a modified bacterial dehalogenase that can be genetically fused to a POI. A HaloPROTAC is a bifunctional molecule that consists of a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase. This system offers several advantages for studying protein degradation, including the ability to control the timing and extent of protein knockdown and to analyze the function of endogenous proteins.

Mechanism of Action

The mechanism of HaloPROTAC-induced protein degradation involves a series of well-defined steps. First, the HaloPROTAC molecule enters the cell. Inside the cell, the chloroalkane portion of the HaloPROTAC forms a covalent bond with the HaloTag fused to the target protein. Simultaneously, the E3 ligase-recruiting moiety of the HaloPROTAC binds to its corresponding E3 ligase, such as VHL. This dual binding brings the HaloTag-fused POI and the E3 ligase into close proximity, facilitating the formation of a stable ternary complex. The formation of this complex triggers the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Quantitative Analysis of HaloPROTAC Activity

The efficacy of HaloPROTACs is typically assessed by measuring key parameters such as the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The half-maximal inhibitory concentration (IC50) for cell viability is also an important parameter to evaluate the cytotoxic effects of the compounds.

| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | ~100 | ~90 | Not Reported | |

| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 | ~95 | Not Reported | |

| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3-10 | Not Reported | Not Reported | |

| ARV-771 | HiBiT-BRD4 | HEK293 | <4 | Not Reported | Not Reported | |

| dBET1 | HiBiT-BET family | HEK293 | Not Reported | Not Reported | Not Reported | |

| MZ1 | HiBiT-BET family | HEK293 | Not Reported | Not Reported | Not Reported |

Experimental Protocols

A systematic evaluation of HaloPROTACs involves a series of key experiments to confirm target engagement, degradation, and downstream cellular effects.

Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.

Materials:

-

Cells expressing the HaloTag-fused protein of interest.

-

HaloPROTAC compound and a negative control (e.g., ent-HaloPROTAC3).

-

DMSO (vehicle control).

-

Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (nitrocellulose or PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-HaloTag and a loading control like anti-GAPDH or anti-tubulin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the HaloPROTAC, a negative control, and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-HaloTag) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay

Cell viability assays are crucial to assess the cytotoxicity of the HaloPROTACs. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.

Materials:

-

Cells of interest.

-

HaloPROTAC compound.

-

Opaque-walled 96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Add serial dilutions of the HaloPROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ubiquitination Assay

Detecting the ubiquitination of the target protein is a key step in confirming the mechanism of action of a PROTAC. Immunoprecipitation followed by Western blotting is a direct method to observe this.

Materials:

-

Cells expressing the HaloTag-fused POI.

-

HaloPROTAC compound and proteasome inhibitor (e.g., MG132).

-

Lysis buffer (non-denaturing).

-

Antibody for immunoprecipitation (e.g., anti-HaloTag).

-

Protein A/G agarose beads.

-

Antibody for Western blotting (e.g., anti-ubiquitin).

Protocol:

-

Cell Treatment: Treat cells with the HaloPROTAC. It is often beneficial to co-treat with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the HaloTag to pull down the POI and its binding partners.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the POI.

Signaling Pathways in Protein Degradation

The ubiquitin-proteasome system is a central signaling pathway in protein degradation. HaloPROTACs hijack this pathway to induce the degradation of a target protein.

Conclusion

HaloPROTAC technology provides a robust and versatile platform for investigating novel protein degradation pathways and validating new drug targets. By enabling the specific and controlled degradation of virtually any protein that can be tagged with HaloTag, this approach facilitates a deep understanding of protein function and the cellular consequences of its removal. The experimental protocols and quantitative analyses detailed in this guide provide a comprehensive framework for researchers and drug development professionals to effectively utilize HaloPROTACs in their discovery and development efforts. As the field of targeted protein degradation continues to evolve, tools like HaloPROTACs will undoubtedly play a pivotal role in unlocking new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of HaloPROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo application of HaloPROTACs (Proteolysis Targeting Chimeras), a powerful chemical biology tool for inducing the degradation of HaloTag7 fusion proteins. This technology allows for the conditional and reversible knockdown of target proteins in living organisms, offering a robust method for target validation and functional studies.

Introduction to HaloPROTACs

HaloPROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a protein of interest (POI). They consist of three key components: a chloroalkane moiety that forms a covalent bond with the HaloTag7 protein, a ligand that recruits an E3 ubiquitin ligase (commonly the von Hippel-Lindau E3 ligase, VHL), and a linker connecting these two elements. By bringing the HaloTag7-fused POI into proximity with the E3 ligase, the HaloPROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the fusion protein.

This system offers a significant advantage over traditional genetic knockout or RNAi approaches by allowing for rapid, reversible, and tunable control over protein levels at the post-translational level. The covalent nature of the interaction with HaloTag7 ensures high potency and prolonged duration of action.

Key HaloPROTAC Molecules for In Vivo Studies

Two of the most well-characterized HaloPROTACs are HaloPROTAC3 and the more recent, optimized HaloPROTAC-E.

-

HaloPROTAC3 : One of the first small-molecule HaloPROTACs developed, it has been shown to be potent in cell-based assays and has been used in initial in vivo studies.

-

HaloPROTAC-E : An optimized version of HaloPROTAC3, incorporating a higher-affinity VHL ligand (VH298). This results in enhanced degradation potency and kinetics compared to its predecessor.

In Vivo Applications of HaloPROTACs

The primary in vivo application of HaloPROTACs is the targeted degradation of HaloTag7-fusion proteins in animal models to study the physiological consequences of protein loss. This is particularly valuable for:

-

Target Validation: Assessing the therapeutic potential of knocking down a specific protein in a disease model.

-

Functional Genomics: Investigating the role of a protein in a complex biological system in a temporal and reversible manner.

-

Overcoming Embryonic Lethality: Studying the function of essential genes in adult organisms, where genetic knockout would be lethal during development.[1]

A key requirement for in vivo studies is the generation of animal models expressing the HaloTag7-fusion protein of interest. This is typically achieved through:

-

CRISPR/Cas9-mediated knock-in: Endogenously tagging the gene of interest with HaloTag7 to study the degradation of the protein at physiological expression levels.[2]

-

Transgenic models: Creating transgenic animals that express the HaloTag7-fusion protein, often under the control of a specific promoter.

-

Xenograft models: Implanting human cells that have been engineered to express the HaloTag7-fusion protein into immunocompromised mice.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for HaloPROTAC3 and HaloPROTAC-E based on published studies.

| HaloPROTAC | Target Protein (in vitro) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | [3] |

| HaloPROTAC-E | SGK3-HaloTag7 | HEK293 | 3 - 10 | ~95 | [4] |

| HaloPROTAC-E | VPS34-HaloTag7 | HEK293 | 3 - 10 | ~95 | [4] |

| Parameter | HaloPROTAC3 | HaloPROTAC-E | Reference |

| VHL Ligand | Based on (4S)-N-(4-cyanophenyl)-1-((2S,4R)-4-hydroxy-2-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-1-carbonyl)-L-isoleucinamide | VH298 | |

| Degradation Kinetics (in vitro) | 50% degradation of GFP-HaloTag7 in 4-8 hours | 50% degradation of SGK3-Halo in 20-30 minutes | |

| Reversibility | Significant recovery of protein levels 24 hours after washout | Recovery of protein levels observed 4 hours after washout |

Experimental Protocols

In Vivo Degradation of a Halo-Tagged Protein in a Mouse Xenograft Model

This protocol is adapted from methodologies used for in vivo chemical control of protein stability and can be applied to HaloPROTAC studies.

Objective: To achieve and quantify the degradation of a HaloTag7-fusion protein in a subcutaneous tumor xenograft model following systemic administration of a HaloPROTAC.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line engineered to express the HaloTag7-fusion protein of interest (e.g., via lentiviral transduction or CRISPR/Cas9 editing)

-

Matrigel (or other appropriate extracellular matrix)

-

HaloPROTAC (e.g., HaloPROTAC3 or HaloPROTAC-E)

-

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile syringes and needles for injection

-

Calipers for tumor measurement

-

Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Equipment for Western blotting or luminescence-based assays (if using a HiBiT-HaloTag fusion)

Procedure:

-

Cell Preparation and Tumor Implantation:

-

Culture the engineered cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

-

HaloPROTAC Formulation and Administration:

-

Prepare a stock solution of the HaloPROTAC in DMSO.

-

On the day of injection, prepare the final formulation by adding the DMSO stock to the other vehicle components (e.g., PEG300, Tween-80, Saline). Ensure the final DMSO concentration is low (e.g., <10%).

-

Administer the HaloPROTAC solution to the mice via intraperitoneal (i.p.) injection. A typical dose might range from 10 to 50 mg/kg, but this should be optimized for each specific HaloPROTAC and target.

-

Administer the vehicle solution to a control group of mice.

-

-

Monitoring and Sample Collection:

-

Monitor tumor growth using calipers every 2-3 days.

-

At the desired time point after HaloPROTAC administration (e.g., 24, 48, 72 hours), euthanize the mice.

-

Excise the tumors and other relevant tissues. A portion of the tumor should be snap-frozen in liquid nitrogen for subsequent biochemical analysis, and another portion can be fixed for immunohistochemistry.

-

-

Analysis of Protein Degradation:

-

Homogenize the frozen tumor samples in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of the HaloTag7-fusion protein by Western blotting using an anti-HaloTag antibody or an antibody against the protein of interest. Use a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control group.

-

Western Blotting Protocol for Tumor Lysates

-

Prepare tumor lysates as described above.

-

Perform SDS-PAGE on the lysates.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the HaloTag or the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

Visualizations

Caption: Mechanism of HaloPROTAC-mediated protein degradation.

Caption: Workflow for in vivo evaluation of HaloPROTACs.

Concluding Remarks

The use of HaloPROTACs in vivo represents a significant advancement in our ability to perform conditional protein knockdown in animal models. The protocols and data presented here provide a framework for researchers to design and execute their own in vivo studies. Careful optimization of the animal model, HaloPROTAC formulation, and dosing regimen will be critical for achieving robust and reproducible results. As this technology continues to evolve, it is poised to provide invaluable insights into the roles of specific proteins in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Applications of HaloPROTACs in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality in cancer research, offering the ability to target and degrade previously "undruggable" proteins.[1] HaloPROTACs represent a versatile subset of this technology, utilizing the covalent binding between a chloroalkane linker and the HaloTag protein to induce the degradation of HaloTag-fusion proteins.[][3] This system provides a robust and adaptable platform for studying the function of specific proteins and validating their potential as therapeutic targets in oncology.

This document provides detailed application notes and protocols for the use of HaloPROTACs in cancer research, focusing on experimental design, data interpretation, and methodologies for assessing protein degradation and cellular phenotypes.

Mechanism of Action

HaloPROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL, or Cereblon, CRBN), a flexible linker, and a chloroalkane moiety that irreversibly binds to the HaloTag protein. When a target protein is expressed as a HaloTag fusion, the HaloPROTAC facilitates the formation of a ternary complex between the fusion protein and the E3 ligase. This proximity induces the polyubiquitination of the HaloTag fusion protein by the E3 ligase, marking it for degradation by the 26S proteasome. The HaloPROTAC molecule is then released and can catalytically induce the degradation of multiple fusion protein molecules.

Figure 1: Mechanism of HaloPROTAC-mediated protein degradation.

Applications in Cancer Research

The HaloPROTAC system offers several advantages for cancer research:

-

Target Validation: By fusing the HaloTag to a protein of interest, researchers can rapidly assess the phenotypic consequences of its degradation in cancer cells. This allows for the validation of novel drug targets without the immediate need for a dedicated PROTAC against the endogenous protein.

-

Overcoming Drug Resistance: HaloPROTACs can be used to study and potentially overcome drug resistance mechanisms. For instance, if resistance arises from a mutation in a kinase that prevents inhibitor binding but does not affect its scaffolding function, a HaloPROTAC targeting a tagged version of the kinase could still induce its degradation.

-

Studying "Undruggable" Targets: Many cancer-driving proteins, such as transcription factors and scaffolding proteins, lack active sites for small molecule inhibition. The HaloPROTAC system allows for their functional interrogation through targeted degradation.

-

Temporal Control of Protein Knockdown: Unlike genetic knockout or knockdown techniques (e.g., CRISPR, RNAi), HaloPROTACs offer rapid and reversible control over protein levels, enabling the study of dynamic cellular processes.

Quantitative Data Summary

The efficacy of HaloPROTACs is typically quantified by two key parameters: the maximal level of degradation (Dmax) and the concentration required to achieve 50% of the maximal degradation (DC50).

| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 15 ± 1 | ~90 | 24 | VHL | |

| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | VHL | |

| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 | VHL | |

| HaloPROTAC3 | HiBiT-HaloTag-TOMM20 | HEK293 | 8.1 | ~80 | 24 | VHL | |

| HaloPROTAC3 | HiBiT-HaloTag-H2B | HEK293 | 8.1 | ~80 | 24 | VHL | |

| HaloPROTAC3 | HiBiT-HaloTag-ACTB | HEK293 | 18.6 | ~80 | 24 | VHL |

Experimental Protocols

Protocol 1: Generation of HaloTag Fusion Cell Lines

This protocol describes the generation of stable cell lines expressing a HaloTag-fusion protein of interest. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated endogenous tagging.

Figure 2: Workflow for generating HaloTag fusion cell lines.

Materials:

-

Cancer cell line of interest

-

Lentiviral expression vector with HaloTag (e.g., pLVX-EF1a-IRES-Puro)

-

Gene encoding the protein of interest (POI)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent

-

Polybrene

-

Puromycin

-

For CRISPR: Cas9 nuclease, gRNA, donor plasmid with HaloTag and homology arms, FACS instrument.

Procedure (Lentiviral Method):

-

Clone the gene of interest into the lentiviral vector in frame with the HaloTag.

-

Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.

-

Harvest the viral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

-

Transduce the target cancer cells with the viral supernatant in the presence of polybrene (8 µg/mL).

-

After 24-48 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin for selection.

-

Expand the resistant cell population and validate the expression of the HaloTag-fusion protein by Western blot.

Protocol 2: In-Cell Protein Degradation Assay

This protocol details the treatment of cells with HaloPROTACs and subsequent analysis of protein degradation by Western blot.

Materials:

-

HaloTag-fusion expressing cancer cells

-

HaloPROTAC (e.g., HaloPROTAC3)

-

Negative control (e.g., ent-HaloPROTAC3)

-

DMSO (vehicle control)

-

Cell culture medium and plates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HaloTag, anti-POI, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed the HaloTag-fusion expressing cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the HaloPROTAC and negative control in cell culture medium. A typical final concentration range is 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Aspirate the medium from the cells and add the medium containing the different concentrations of HaloPROTAC, negative control, or DMSO.

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform Western blot analysis: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Luminescence-Based Kinetic Degradation Assay (HiBiT-HaloTag)

This protocol provides a high-throughput method for monitoring protein degradation kinetics in real-time using a HiBiT-HaloTag fusion.

Materials:

-

Cells expressing a HiBiT-HaloTag-fusion protein

-

White, opaque 96-well assay plates

-

HaloPROTAC

-

Nano-Glo® Live Cell Reagent or similar lytic HiBiT detection reagent

-

Luminometer

Procedure:

-

Seed the HiBiT-HaloTag expressing cells in a white 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Treat the cells with a dilution series of HaloPROTAC.

-

For a kinetic assay, add the Nano-Glo® Live Cell Reagent to the wells.

-

Measure luminescence at regular intervals (e.g., every 30 minutes for 24 hours) using a plate-reading luminometer.

-

For an endpoint assay, lyse the cells after the desired treatment duration and add the lytic HiBiT detection reagent. Measure the luminescence.

-

Plot the luminescence signal over time or as a function of HaloPROTAC concentration to determine the degradation kinetics and DC50 values.

Figure 3: Workflow for luminescence-based degradation assay.

Conclusion

HaloPROTACs provide a powerful and versatile tool for cancer research, enabling the targeted degradation of a wide range of proteins. The combination of HaloTag technology with the PROTAC concept facilitates rapid target validation and the study of complex biological questions that are often intractable with traditional small molecule inhibitors or genetic approaches. The protocols and data presented here serve as a guide for researchers to effectively apply this technology in their own cancer research endeavors.

References

Designing a HaloPROTAC Experiment: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to designing and executing experiments utilizing HaloPROTAC technology. This innovative approach offers a powerful tool for targeted protein degradation, enabling the study of protein function and the development of novel therapeutics.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cellular ubiquitin-proteasome system.[1] HaloPROTACs are a specialized class of PROTACs designed to degrade proteins that have been fused with a HaloTag.[1][2] This technology provides a versatile platform for inducing the degradation of virtually any protein of interest (POI) that can be tagged with the HaloTag protein.

The HaloPROTAC molecule consists of three key components: a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][3] This binding event brings the HaloTag-fused POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Mechanism of Action of HaloPROTACs

The degradation of a HaloTag-fusion protein by a HaloPROTAC is a multi-step process initiated by the formation of a ternary complex between the HaloPROTAC, the HaloTag-POI, and an E3 ubiquitin ligase. This proximity-induced ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

Caption: Mechanism of HaloPROTAC-mediated protein degradation.

Key Experiments in a HaloPROTAC Study

A typical HaloPROTAC experimental workflow involves confirming the degradation of the target protein, elucidating the mechanism of action, and quantifying the potency and efficacy of the HaloPROTAC molecule.

Caption: A typical experimental workflow for a HaloPROTAC study.

Experimental Protocols

Protein Degradation Assays